3-(Adamantane-1-amido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide
Description
3-(Adamantane-1-amido)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide is a synthetic organic compound featuring a benzofuran core substituted at the 3-position with an adamantane-containing amide group and at the 2-position with a carboxamide-linked 4-methylphenyl moiety. This compound is of interest in medicinal chemistry, particularly for applications requiring blood-brain barrier penetration or resistance to enzymatic degradation .
Properties
IUPAC Name |
3-(adamantane-1-carbonylamino)-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c1-16-6-8-20(9-7-16)28-25(30)24-23(21-4-2-3-5-22(21)32-24)29-26(31)27-13-17-10-18(14-27)12-19(11-17)15-27/h2-9,17-19H,10-15H2,1H3,(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZPSGZHGJIZDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The compound is compared below with two closely related derivatives:
Table 1: Key Structural and Molecular Comparisons
Note: The molecular formula and weight of the primary compound are inferred based on structural similarity to the 2-fluorophenyl analogue.
Key Observations :
Substituent Effects: The 4-methylphenyl group in the primary compound provides moderate electron-donating effects, which may stabilize charge-transfer interactions in biological systems. The 4-ethoxyphenyl substituent in N-(4-ethoxyphenyl)-1-adamantanecarboxamide () increases lipophilicity compared to methyl or fluorine, suggesting improved membrane permeability but reduced aqueous solubility .
Core Scaffold Differences :
- The benzofuran core in the primary compound enables π-π stacking interactions, absent in N-(4-ethoxyphenyl)-1-adamantanecarboxamide. This feature is critical for targeting aromatic-rich binding pockets in enzymes or receptors.
- Adamantane derivatives lacking benzofuran (e.g., ) may exhibit simpler synthesis pathways but reduced conformational rigidity .
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